(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one
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Overview
Description
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one is a complex organic compound with a unique structure that includes a hexahydropyrroloquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
The mode of action of quinolones generally involves interaction with their targets leading to changes in cellular processes. For example, some quinolones inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .
Biochemical Pathways
Quinolones can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with DNA synthesis in bacteria, leading to cell death .
Pharmacokinetics
The ADME properties of quinolones can vary. Some are well absorbed after oral administration and widely distributed in body tissues. They are usually metabolized in the liver and excreted in urine .
Result of Action
The result of quinolone action can range from bactericidal effects in the case of antibiotics to potential antitumor effects for some derivatives .
Action Environment
The action, efficacy, and stability of quinolones can be influenced by various environmental factors such as pH, presence of metal ions, and individual patient characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrroloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized hexahydropyrroloquinolines.
Scientific Research Applications
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Similar Compounds
- (3aR,9bS)-6-fluoro-1,2,3,3a,5,9b-hexahydro-4H-cyclopenta[c]quinolin-4-one
- (3aR,9bS)-5-Methyl-3a-(4-morpholinylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]acetyl}-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]quinolin-4-one
Uniqueness
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one is unique due to its specific stereochemistry and the presence of the hexahydropyrroloquinoline core This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
(3aR,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRUBYEHXZLPQ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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